molecular formula C11H10 B3305114 (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene CAS No. 922522-13-2

(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene

Cat. No. B3305114
CAS RN: 922522-13-2
M. Wt: 142.20 g/mol
InChI Key: VRNDKTRMWCAWBU-UHFFFAOYSA-N
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Description

(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene, commonly known as BPU, is a synthetic organic compound that has been widely used in scientific research. BPU is a polyene molecule that contains 10 carbon atoms and 3 double bonds. The compound is characterized by its unique structure and its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of BPU is complex and not fully understood. BPU has been shown to intercalate into DNA, causing structural changes and interfering with DNA replication and transcription. BPU has also been shown to bind to proteins and alter their conformation, leading to changes in protein function. The exact mechanism of action of BPU is still under investigation, and further research is needed to fully understand its biological activity.
Biochemical and Physiological Effects
BPU has been shown to have a variety of biochemical and physiological effects. BPU has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPU has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. BPU has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. BPU has also been shown to have antioxidant effects, reducing oxidative stress and protecting against cellular damage.

Advantages and Limitations for Lab Experiments

BPU has several advantages and limitations for lab experiments. The advantages of BPU include its unique structure, which allows it to interact with biological systems, and its ability to be used as a fluorescent probe and photosensitizer. The limitations of BPU include its complex synthesis method, which requires specialized equipment and expertise, and its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for research on BPU. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for BPU, such as its use as a therapeutic agent for cancer and other diseases. Further research is also needed to fully understand the mechanism of action of BPU and its biological activity. Finally, research is needed to determine the safety and toxicity of BPU and its potential for use in clinical applications.
Conclusion
In conclusion, BPU is a synthetic organic compound that has been widely used in scientific research due to its unique structure and biological activity. BPU has been used as a fluorescent probe, photosensitizer, and therapeutic agent for cancer and other diseases. The synthesis method of BPU is complex, and its mechanism of action is not fully understood. BPU has several advantages and limitations for lab experiments, and further research is needed to fully understand its biological activity and potential for clinical applications.

Scientific Research Applications

BPU has been used extensively in scientific research due to its unique structure and biological activity. BPU has been shown to interact with DNA, RNA, and proteins, making it a valuable tool for studying biological systems. BPU has been used as a fluorescent probe to study DNA-protein interactions, RNA folding, and protein-ligand binding. BPU has also been used as a photosensitizer for photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.

properties

IUPAC Name

bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-4-6-11-8-7-10(9-11)5-3-1/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNDKTRMWCAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=C1C=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726847
Record name (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene

CAS RN

922522-13-2
Record name (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 2
(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 3
(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 4
(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 5
(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 6
(2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene

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